molecular formula C20H25ClO7 B3282803 Eupalinilide A CAS No. 757202-06-5

Eupalinilide A

Cat. No.: B3282803
CAS No.: 757202-06-5
M. Wt: 412.9 g/mol
InChI Key: IXLMITLRFJSJRS-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Comparison with Similar Compounds

Eupalinilide A is part of a family of sesquiterpene lactones, which includes compounds such as Eupalinilide E, Eupachinilide B, and Eupalinilide G . These compounds share similar structural features but differ in their biological activities and specific applications. This compound is unique in its ability to promote stem cell expansion, a property not commonly found in other sesquiterpene lactones .

List of Similar Compounds

This compound stands out due to its specific biological activity and potential therapeutic applications, making it a compound of significant interest in scientific research.

Properties

IUPAC Name

[6-(chloromethyl)-6,9-dihydroxy-9-methyl-3-methylidene-2-oxo-3a,4,5,6a,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClO7/c1-10(5-7-22)17(23)27-13-8-20(26,9-21)12-4-6-19(3,25)15(12)16-14(13)11(2)18(24)28-16/h4-6,12-16,22,25-26H,2,7-9H2,1,3H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLMITLRFJSJRS-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCO)C(=O)OC1CC(C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O)(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CO)/C(=O)OC1CC(C2C=CC(C2C3C1C(=C)C(=O)O3)(C)O)(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eupalinilide A
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Eupalinilide A
Reactant of Route 3
Eupalinilide A
Reactant of Route 4
Eupalinilide A
Reactant of Route 5
Eupalinilide A
Reactant of Route 6
Eupalinilide A

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